Engineered Lipophilicity: LogD (pH 7.4) of 2.77 Compared to IBZM's ~2.91 for Reduced Non-Specific Binding Prediction
The ACD/LogD (pH 7.4) of N,N-diethyl-3-hydroxy-4-iodobenzamide is 2.77, as determined via computational prediction . This value is 0.14 log units lower than the experimentally measured lipophilicity of the established SPECT radiotracer [123I]IBZM, which has a reported LogD7.4 of approximately 2.91 [1]. In benzamide-based D2R imaging agents, reduced lipophilicity correlates with decreased nonspecific binding and improved signal-to-noise ratios in brain imaging [1].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogD (pH 7.4) = 2.77 |
| Comparator Or Baseline | [123I]IBZM: LogD7.4 ≈ 2.91 (experimental) |
| Quantified Difference | ΔLogD = −0.14 (lower lipophilicity for target compound) |
| Conditions | Target compound: ACD/Labs computational prediction. IBZM: experimental measurement from Bioorg. Med. Chem. 2007. |
Why This Matters
Lower predicted LogD suggests potentially reduced non-specific binding relative to IBZM, a key parameter for selecting lead scaffolds in CNS radiotracer development where high striatum-to-cerebellum ratios are required.
- [1] In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors. Bioorg. Med. Chem. 2007, 15 (21), 6819–6829. (IBZM LogD7.4 ≈ 2.91; NAE LogD7.4 = 2.91; NADE LogD7.4 = 2.81). View Source
